2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
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Overview
Description
2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable microwave-assisted synthesis due to its efficiency and sustainability. This method allows for the production of large quantities of the compound with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Selective reduction of triazolopyridines to dihydro derivatives has been demonstrated.
Substitution: The compound can participate in substitution reactions, particularly involving electrophilic and nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce dihydro derivatives of the compound.
Scientific Research Applications
2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore in the development of drugs targeting cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Agriculture: It has applications as a herbicidal and antifungal agent due to its biological activity.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s effects are mediated through binding to these targets, leading to the modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyridines and triazolopyrimidines, such as:
- 1,2,4-Triazolo[1,5-a]pyrimidine
- 1,2,4-Triazolo[1,5-a]pyridine derivatives
Uniqueness
2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and bioactivity, making it a valuable scaffold in drug design and other applications.
Properties
IUPAC Name |
2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O2/c9-6(10)7-11-5-2-1-4(8(14)15)3-13(5)12-7/h1-3,6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKQPIUWDJLLIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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